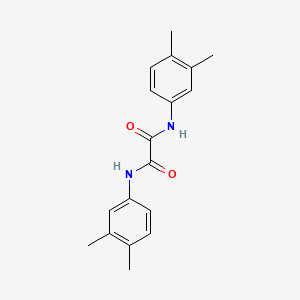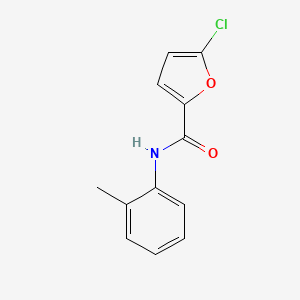![molecular formula C17H24FN3O2 B7539896 N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide](/img/structure/B7539896.png)
N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide, also known as TFB-TBOA, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the excitatory amino acid transporter subtype 3 (EAAT3), which is responsible for the reuptake of glutamate in the brain. TFB-TBOA has been shown to have a number of potential applications in the field of neuroscience, including the study of synaptic plasticity, neurodegenerative diseases, and drug addiction.
作用機序
The mechanism of action of N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide involves the inhibition of EAAT3, which is responsible for the reuptake of glutamate in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its reuptake is critical for maintaining normal synaptic function. By inhibiting EAAT3, this compound increases the concentration of extracellular glutamate, which can lead to enhanced synaptic transmission and plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mediated by its inhibition of EAAT3. By increasing the concentration of extracellular glutamate, this compound can enhance synaptic transmission and plasticity. This can have a number of effects on neuronal function, including changes in learning and memory, drug addiction, and neurodegenerative diseases.
実験室実験の利点と制限
One of the key advantages of N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide is its potency and selectivity for EAAT3. This makes it a valuable tool for investigating the physiological and pathological functions of this transporter. However, there are also some limitations to its use in lab experiments. For example, this compound can be toxic to cells at high concentrations, which can limit its use in certain types of experiments. Additionally, its effects on other transporters and receptors in the brain are not well understood, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of potential future directions for research on N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide. One area of interest is the development of new compounds that are even more potent and selective inhibitors of EAAT3. Another area of interest is the investigation of the role of EAAT3 in other neurological disorders, such as epilepsy and schizophrenia. Additionally, there is a growing interest in the development of drugs that target glutamate transporters as a potential treatment for a range of neurological disorders.
合成法
N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide can be synthesized using a multi-step process that involves the reaction of several different chemical reagents. The synthesis typically begins with the reaction of tert-butylamine with 4-fluorobenzoyl chloride to produce N-tert-butyl-4-fluorobenzamide. This compound is then reacted with piperazine to produce N-tert-butyl-2-(4-fluorobenzoyl)piperazine, which is subsequently reacted with acetic anhydride to produce the final product, this compound.
科学的研究の応用
N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide has been used extensively in scientific research to study the role of EAAT3 in the brain. It has been shown to be a potent and selective inhibitor of EAAT3, which makes it a valuable tool for investigating the physiological and pathological functions of this transporter. This compound has been used to study the effects of glutamate reuptake on synaptic plasticity, learning and memory, and drug addiction. It has also been used to investigate the role of EAAT3 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c1-17(2,3)19-15(22)12-20-8-10-21(11-9-20)16(23)13-4-6-14(18)7-5-13/h4-7H,8-12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVFILLKTGJKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCN(CC1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-N-[5-[2-(3-methyl-4-propan-2-ylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7539822.png)
![N-[5-[2-(3-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7539831.png)

![1-O-ethyl 3-O-[(4-methylquinazolin-2-yl)methyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7539841.png)

![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B7539859.png)
![N-[2-(methylamino)-2-oxoethyl]-3-phenylfuran-2-carboxamide](/img/structure/B7539870.png)




![3-[[4-(4-Benzylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7539903.png)
![[2-[(2-Methyl-1,3-dioxoisoindol-5-yl)amino]-2-oxoethyl] 2-(3,4,5-trimethoxyphenyl)acetate](/img/structure/B7539912.png)